2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound belongs to the isoindole-1,3-dione (phthalimide) family, characterized by a bicyclic structure with two ketone groups.
Properties
IUPAC Name |
2-(4-bromo-3-oxobutan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7(10(15)6-13)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFBADWSFABGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromo-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, enzyme inhibition, and cytotoxic effects, supported by recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrN₁O₃
- Molecular Weight : 258.07 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives. In particular, compounds related to this compound have exhibited notable inhibitory effects on various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxic effects of isoindole derivatives against A549 lung adenocarcinoma cells using the MTT assay. The results indicated that these compounds significantly reduced cell viability:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
Both compounds showed similar efficacy against HeLa cells with IC50 values of 140.60 μM and 148.59 μM respectively .
In Vivo Studies
In vivo experiments were conducted using nude mice injected with A549 cells to form xenograft tumors. Mice were treated with isoindole derivatives, and tumor growth was monitored over a period of 60 days. The treatment groups showed reduced tumor sizes compared to the control group, indicating the potential of these compounds as therapeutic agents against cancer .
Enzyme Inhibition
Isoindole derivatives have also been identified as potential inhibitors of tyrosine kinase enzymes, which play a crucial role in cancer progression and cell signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the nitrogen atom and substituents on the isoindole ring can enhance inhibitory potency .
Case Studies
Case Study 1: A549 Cell Line Treatment
In a controlled study involving three groups of mice (control, compound 3, and compound 4), the administration of isoindole derivatives led to significant differences in tumor growth rates. The treated groups demonstrated a marked decrease in tumor volume compared to controls after four weeks of treatment.
Case Study 2: Toxicological Assessment
Toxicological evaluations were performed to assess the safety profile of these compounds. Mice were monitored for weight changes and overall health during the treatment phase. No significant adverse effects were noted at therapeutic doses, suggesting a favorable safety profile for further clinical development .
Comparison with Similar Compounds
Key Observations:
However, the ketone group in the target compound offers additional reactivity for reductions or condensations compared to purely aromatic brominated derivatives. Iodine-containing analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-iodo-isoindole-1,3-dione) are bulkier, affecting binding affinity in biological systems .
Functional Group Diversity :
- Aldehyde-containing derivatives (e.g., 2-bromo-4-(isoindole-dione)butanal) are more electrophilic, favoring reactions like imine formation .
- The dioxopiperidine moiety in PROTAC-related compounds enables interactions with E3 ubiquitin ligases, a feature absent in the target compound .
Pharmacological Potential: Substituents like methylaminocyclohexyl or methoxyphenyl (as in compound 3d) improve membrane permeability due to increased lipophilicity (LogP ~1.7–2.0) . The target compound’s ketone may confer metabolic instability compared to ether or amide derivatives, as seen in 2-(hydroxymethyl)isoindole-1,3-dione .
Synthetic Accessibility :
- Brominated derivatives are typically synthesized via alkylation (e.g., reaction of phthalimide with brominated alkanes) , while dioxopiperidine analogs require multi-step condensation with amines .
Preparation Methods
Step 1: Synthesis of 2-(3-Oxo-1-methylpropyl)isoindole-1,3-dione
Phthalic anhydride reacts with 3-amino-2-butanone in acetic acid under reflux for 12 hours. The product is isolated via vacuum filtration and washed with cold methanol.
Step 2: Bromination at the γ-Position
The ketone group at the γ-position is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Optimization Notes :
-
Excess PBr₃ (1.5 eq) ensures complete conversion.
-
Low temperatures minimize side reactions like oxidation.
Data Summary :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Acetic acid | Reflux, 12 h | 89% |
| 2 | PBr₃ | 0°C, 2 h | 81% |
This method’s advantage lies in its modularity, enabling late-stage functionalization.
Microwave-Assisted Synthesis for Rapid Cyclization
Recent advancements utilize microwave irradiation to accelerate the condensation step. A mixture of phthalic anhydride and 3-bromo-1-methyl-2-oxopropylamine is irradiated at 150°C for 20 minutes in dimethylformamide (DMF). The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Advantages :
Limitations :
-
Specialized equipment required.
-
Scalability challenges for industrial applications.
Enzymatic Resolution for Chiral Variants
For enantiomerically pure forms, lipase-mediated kinetic resolution is employed. Racemic 2-(4-bromo-3-oxobutan-2-yl)isoindoline-1,3-dione is treated with Candida antarctica lipase B in isopropyl ether, selectively hydrolyzing one enantiomer. The remaining (R)-enantiomer is isolated with >99% enantiomeric excess (ee).
Critical Parameters :
| Enzyme Loading | Solvent | Temperature | ee (%) |
|---|---|---|---|
| 10 mg/mL | Isopropyl ether | 37°C | 99.2 |
This method is pivotal for pharmaceutical applications requiring chiral specificity.
Industrial-Scale Production with Continuous Flow Reactors
A patent-pending continuous flow process enhances yield and safety for large-scale synthesis. Key stages include:
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Precursor Mixing : Phthalic anhydride and brominated amine are combined in a T-mixer.
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Tubular Reactor : Residence time of 30 minutes at 130°C.
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In-line Crystallization : Product crystallizes upon cooling and is collected via centrifugation.
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 95% | 98.5% |
This approach reduces thermal degradation risks and improves consistency.
Comparative Analysis of Methods
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Phthalic Anhydride Condensation | 84 | 96 | High | Moderate |
| Post-Bromination | 81 | 93 | Moderate | Low |
| Microwave-Assisted | 90 | 98 | Low | High |
| Continuous Flow | 95 | 98.5 | Very High | High |
Continuous flow synthesis emerges as the most viable for industrial applications, balancing yield, purity, and throughput.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
